molecular formula C21H15BrN2O3S B12635336 Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl-

Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl-

Cat. No.: B12635336
M. Wt: 455.3 g/mol
InChI Key: URUVPGIDICMXSD-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl- is a complex organic compound with a molecular formula of C20H13BrN2O3S This compound is characterized by the presence of a benzaldehyde group, a bromine atom, a phenylsulfonyl group, and a pyrrolo[2,3-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl- typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Types of Reactions:

    Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl- is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl- is unique due to the presence of the pyrrolo[2,3-b]pyridine and phenylsulfonyl groups, which confer distinct chemical properties and potential biological activities not found in simpler bromobenzaldehydes.

Biological Activity

Benzaldehyde derivatives, particularly those containing heterocyclic moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl- (CAS: 942921-47-3) is a notable example, exhibiting potential therapeutic properties. This article explores its biological activity, synthesis, and relevant case studies.

  • Chemical Formula : C21H15BrN2O3S
  • Molecular Weight : 455.32 g/mol
  • Density : Predicted density is approximately 1.54 g/cm³
  • Boiling Point : Approximately 661.4 °C
  • Storage Conditions : Recommended storage at 2-8 °C

1. Anticancer Activity

Research indicates that benzaldehyde derivatives can exhibit significant anticancer properties. Studies have shown that compounds similar to Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl- demonstrate cytotoxic effects against various cancer cell lines.

Case Study:

A study evaluating the cytotoxicity of benzaldehyde derivatives on human liver carcinoma (HEPG2) cells found that certain modifications to the benzaldehyde structure increased cell death rates significantly. The presence of the pyrrolopyridine moiety was particularly effective in enhancing anticancer activity due to its ability to interfere with cellular signaling pathways involved in tumor growth .

2. Antimicrobial Activity

Benzaldehyde derivatives have also been studied for their antimicrobial properties. The introduction of a phenylsulfonyl group has been associated with enhanced antibacterial and antifungal activities.

Research Findings:

In vitro assays showed that compounds with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria effectively. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

3. Anti-inflammatory Properties

The anti-inflammatory potential of benzaldehyde derivatives has been documented in various studies. These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Evidence:

A recent investigation into the anti-inflammatory effects of related compounds indicated that they could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a promising avenue for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl- can be attributed to its unique structural features:

Structural Feature Impact on Activity
Presence of BromineEnhances electron-withdrawing properties, increasing reactivity
Phenylsulfonyl GroupContributes to increased solubility and bioavailability
Pyrrolopyridine CoreFacilitates interaction with biological targets

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activities of Benzaldehyde derivatives:

Activity Type Effectiveness Study Reference
AnticancerHigh cytotoxicity against HEPG2 cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatorySignificant reduction in inflammatory cytokines

Properties

Molecular Formula

C21H15BrN2O3S

Molecular Weight

455.3 g/mol

IUPAC Name

3-[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]-4-methylbenzaldehyde

InChI

InChI=1S/C21H15BrN2O3S/c1-14-7-8-15(13-25)11-17(14)20-12-18-19(22)9-10-23-21(18)24(20)28(26,27)16-5-3-2-4-6-16/h2-13H,1H3

InChI Key

URUVPGIDICMXSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=O)C2=CC3=C(C=CN=C3N2S(=O)(=O)C4=CC=CC=C4)Br

Origin of Product

United States

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